3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide
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Overview
Description
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a thiolane ring, a piperazine moiety, and a dimethylpyrimidine group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the thiolane ring, followed by the introduction of the piperazine moiety and finally the attachment of the dimethylpyrimidine group. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques like chromatography, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine or pyrimidine groups.
Substitution: The dimethylpyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring typically yields sulfoxides or sulfones, while nucleophilic substitution on the pyrimidine group can introduce various functional groups.
Scientific Research Applications
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethylpyrimidin-2-yl)piperazine: Shares the piperazine and pyrimidine moieties but lacks the thiolane ring.
Thiolane 1,1-dioxide: Contains the thiolane ring but lacks the piperazine and pyrimidine groups.
Uniqueness
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide is unique due to its combination of a thiolane ring, piperazine moiety, and dimethylpyrimidine group
Properties
IUPAC Name |
3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-11-9-12(2)16-14(15-11)18-6-4-17(5-7-18)13-3-8-21(19,20)10-13/h9,13H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGGKFXNBURIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3CCS(=O)(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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